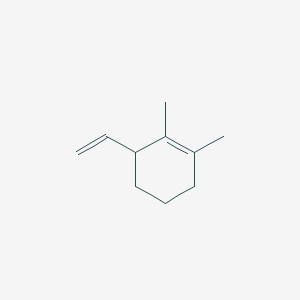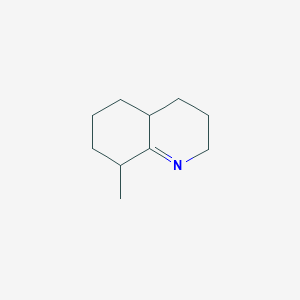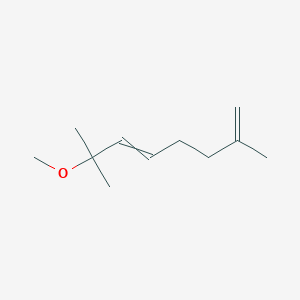
7-Methoxy-2,7-dimethylocta-1,5-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-2,7-dimethylocta-1,5-diene: is an organic compound with the molecular formula C11H20O . It is a derivative of octadiene, characterized by the presence of methoxy and methyl groups. This compound is part of the larger family of terpenes, which are widely found in nature and have various applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2,7-dimethylocta-1,5-diene typically involves the alkylation of a suitable precursor, such as 2,7-dimethylocta-1,5-diene, with a methoxy group. The reaction conditions often include the use of a strong base, such as sodium hydride, and a suitable solvent, like dimethyl sulfoxide, to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of a precursor compound, followed by methoxylation. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 7-Methoxy-2,7-dimethylocta-1,5-diene can undergo oxidation reactions, typically at the double bonds, leading to the formation of epoxides or ketones.
Reduction: The compound can be reduced to form saturated derivatives, often using hydrogenation catalysts like palladium on carbon.
Substitution: Methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products:
Oxidation: Epoxides, ketones, and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Methoxy-2,7-dimethylocta-1,5-diene is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis and catalysis research.
Biology: In biological research, this compound is studied for its potential bioactivity. It may serve as a model compound for studying the interactions of terpenes with biological systems.
Medicine: While not widely used in medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its pleasant scent makes it a valuable ingredient in perfumes and food additives.
Wirkmechanismus
The mechanism of action of 7-Methoxy-2,7-dimethylocta-1,5-diene involves its interaction with various molecular targets, primarily through its double bonds and methoxy group. These functional groups allow the compound to participate in various chemical reactions, such as electrophilic addition and nucleophilic substitution. The pathways involved often include the formation of reactive intermediates, which can further react to form more stable products.
Vergleich Mit ähnlichen Verbindungen
Linalool: A monoterpenoid with a similar structure, used in fragrances and flavors.
Geraniol: Another terpene alcohol with similar applications in the fragrance industry.
Nerol: A stereoisomer of geraniol, also used in perfumes and flavorings.
Uniqueness: 7-Methoxy-2,7-dimethylocta-1,5-diene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methoxy group, in particular, makes it more reactive in certain types of chemical reactions compared to its analogs.
Eigenschaften
CAS-Nummer |
54009-91-5 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
7-methoxy-2,7-dimethylocta-1,5-diene |
InChI |
InChI=1S/C11H20O/c1-10(2)8-6-7-9-11(3,4)12-5/h7,9H,1,6,8H2,2-5H3 |
InChI-Schlüssel |
AYFJAOADQPABPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CCC=CC(C)(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(Nonyloxy)phenyl]acetamide](/img/structure/B14633871.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methoxyphenyl)amino]-9,10-dioxo-](/img/structure/B14633878.png)
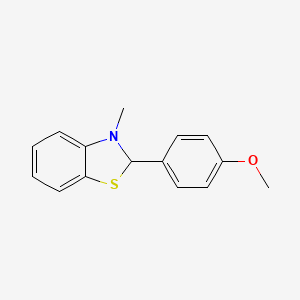
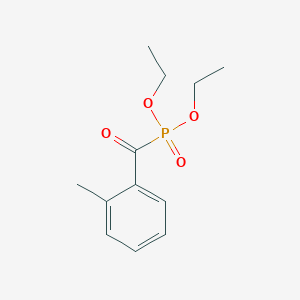
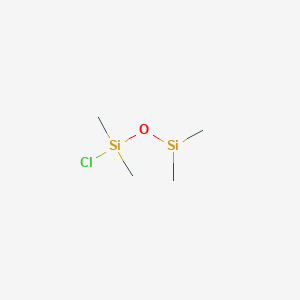
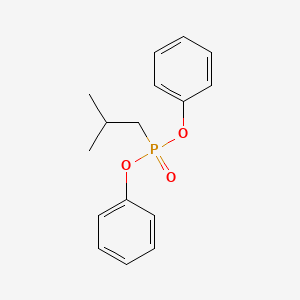
![N-[2-(Nonyloxy)phenyl]acetamide](/img/structure/B14633903.png)
![5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14633904.png)

![Cyclohexanol, 4-(1,1-dimethylethyl)-1-[(phenylseleno)methyl]-](/img/structure/B14633921.png)
